N-(4-amino-2-bromophenyl)benzamide
Description
Contextualization within the Field of Substituted Benzamide (B126) Chemistry
Substituted benzamides represent a broad and significant class of organic compounds characterized by a benzene (B151609) ring linked to an amide functional group, with various substituents attached to the aromatic ring. These compounds are foundational in numerous areas of chemical research and industry. The versatility of the benzamide scaffold allows for the introduction of a wide array of functional groups, leading to a diverse range of chemical properties and applications.
The field of substituted benzamide chemistry is driven by the quest for novel molecules with specific functionalities. Researchers in this area focus on synthesizing new derivatives, exploring their structural and electronic properties, and evaluating their potential in various applications. The systematic study of how different substituents on the benzamide core influence its reactivity, conformation, and biological activity is a central theme in this field.
Significance of Amino- and Halogen-Substituted Benzamide Scaffolds in Organic Synthesis
The presence of both an amino (-NH2) group and a halogen (in this case, bromine) on the benzamide scaffold of N-(4-amino-2-bromophenyl)benzamide is of particular importance in organic synthesis. These functional groups serve as versatile handles for further chemical modifications, making the compound a valuable intermediate for the synthesis of more complex molecules.
The Role of the Amino Group:
The amino group is a primary amine, which can act as a nucleophile or be transformed into a variety of other functional groups. ncert.nic.in For instance, it can undergo diazotization to form a diazonium salt, a highly versatile intermediate that can be converted into a wide range of substituents. The amino group also influences the electronic properties of the aromatic ring, making it more activated towards electrophilic substitution.
The Role of the Halogen Atom:
The bromine atom, a halogen, also plays a crucial role. Halogens can modulate the lipophilicity and metabolic stability of a molecule. nih.gov They can also participate in halogen bonding, a type of non-covalent interaction that can influence molecular recognition and self-assembly processes. rsc.org Furthermore, the carbon-bromine bond can be readily functionalized through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The introduction of halogen atoms is a powerful tool for tuning the physico-chemical and structural properties of polypeptides. researchgate.net
The combination of both an amino and a halogen group on the same benzamide scaffold provides a rich platform for synthetic chemists to create a diverse library of compounds with tailored properties.
Overview of Academic Research Trajectories for this compound and Structural Analogs
Academic research on this compound and its structural analogs has explored various avenues, primarily driven by their potential as building blocks in the synthesis of biologically active molecules.
One significant area of research involves the use of related amino- and halo-substituted benzamides as precursors for the synthesis of heterocyclic compounds. For example, studies have shown the synthesis of quinazoline (B50416) derivatives from substituted o-aminobenzamides. rsc.org These heterocyclic systems are of great interest due to their presence in numerous pharmaceuticals.
Research on structural analogs has also shed light on structure-activity relationships. For instance, studies on N-(2-aminoethyl)benzamide analogues with halo and nitro substitutions have been conducted to understand their inhibitory effects on enzymes like monoamine oxidase-B. nih.gov Similarly, research on 4-amino-N-(2'-aminophenyl)-benzamide has demonstrated its potential in targeting slowly growing tumors. nih.gov
Furthermore, the development of synthetic methodologies for creating substituted benzamides remains an active area of research. This includes direct methods like the Friedel-Crafts carboxamidation of arenes. nih.gov The synthesis of various N-substituted benzamide derivatives and their evaluation for different biological activities is a common theme in the literature. researchgate.netnanobioletters.com
The following table provides a summary of key research findings related to this compound and its analogs:
| Compound/Analog Class | Research Focus | Key Findings |
| N-(2-aminoethyl)benzamide analogs | Enzyme Inhibition | Halo- and nitro-substituted analogs act as reversible inhibitors of monoamine oxidase-B. nih.gov |
| 4-amino-N-(2'-aminophenyl)-benzamide | Antitumor Activity | Shows preferential activity in slowly growing tumors. nih.gov |
| Substituted o-aminobenzamides | Heterocycle Synthesis | Can be used to synthesize quinazoline derivatives through oxidative rearrangement. rsc.org |
| 4-amino-N-(4-aminophenyl)benzamide analogs | DNA Methylation Inhibition | Quinoline-based analogs show potential as inhibitors of DNA methyltransferases. nih.gov |
| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | HDAC Inhibition | Some analogs inhibit histone deacetylase 1 (HDAC1) and show antiproliferative activity in cancer cells. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2-bromophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHSEFHSAALKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Amino 2 Bromophenyl Benzamide
Amide Bond Formation Strategies
The central challenge in synthesizing N-(4-amino-2-bromophenyl)benzamide is the construction of the amide linkage. This is typically achieved by reacting a derivative of benzoic acid with 4-amino-2-bromophenylamine. The direct reaction between a carboxylic acid and an amine is generally slow and inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mychemblog.com Therefore, activation of the carboxylic acid is a necessary step.
A classic and robust method for forming amide bonds is the reaction between an acyl chloride and an amine, often referred to as the Schotten-Baumann reaction. mychemblog.com This strategy involves converting the carboxylic acid (benzoic acid) into a more electrophilic and reactive acyl chloride.
The synthesis begins with the conversion of benzoic acid to benzoyl chloride. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-Dimethylformamide (DMF). The resulting benzoyl chloride is then reacted with 4-amino-2-bromophenylamine. To neutralize the hydrochloric acid byproduct generated during the reaction, a base such as pyridine (B92270) or triethylamine (B128534) (TEA) is typically added, driving the reaction to completion. prepchem.com
Table 1: Reagents for Acyl Chloride Formation
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux, neat or in a solvent like DCM | Excess SOCl₂ can be removed by distillation. |
| Oxalyl Chloride ((COCl)₂) | Anhydrous DCM, catalytic DMF, 25–30°C | Reaction is often faster and conditions are milder than with SOCl₂. |
This table provides an overview of common reagents used to generate acyl chlorides from carboxylic acids.
Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to isolate an acyl chloride intermediate. These reagents activate the carboxylic acid in situ to form a highly reactive species.
One of the most effective and widely used coupling systems is the combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). mychemblog.comgrowingscience.com In this process, the carboxylic acid (benzoic acid) is deprotonated by DIPEA. The resulting carboxylate anion attacks HATU to form a highly reactive O-acylisourea active ester. youtube.com This activated ester is then susceptible to nucleophilic attack by the amine (4-amino-2-bromophenylamine) to form the desired amide bond. mychemblog.comyoutube.com This method is known for its high yields, fast reaction times, and compatibility with a wide range of functional groups. nih.govcommonorganicchemistry.com
Table 2: Common Amide Coupling Reagents
| Reagent | Activating Principle | Typical Base |
|---|---|---|
| HATU | Forms a highly activated O-acylisourea ester derived from HOAt. mychemblog.com | DIPEA, Triethylamine |
| EDC | A water-soluble carbodiimide (B86325) that activates the carboxyl group. nih.gov | DMAP, HOBt (as additive) |
This table outlines several common coupling reagents used for direct amidation reactions.
Beyond acyl chlorides and specific coupling reagents like HATU, a broader range of strategies exists to activate the carboxylic acid group for amidation. These methods all share the common goal of converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing its electrophilicity. nih.govencyclopedia.pub
Methods include:
Mixed Anhydrides: Reacting the carboxylic acid with an acyl halide (like pivaloyl chloride) or a chloroformate (like ethyl chloroformate) in the presence of a base to form a mixed anhydride, which then reacts with the amine. mdpi.com
Phosphonium (B103445) Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP activate carboxylic acids by forming phosphonium esters.
Boron-Based Reagents: Catalytic systems using boric acid derivatives or B(OCH₂CF₃)₃ can mediate the direct condensation of carboxylic acids and amines, often under milder conditions. mdpi.comacs.org
Triphenylphosphine-Based Methods: Combinations of triphenylphosphine (B44618) (PPh₃) with reagents like iodine or N-bromosuccinimide (NBS) can activate the carboxyl group for amidation. highfine.com
Introduction and Functionalization of Amino and Bromo Substituted Phenyl Moieties
The direct bromination of 4-nitroaniline (B120555) is a common method to introduce the bromine atom at the position ortho to the amino group. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating meta-director. In this case, the directing effect of the amino group dominates, leading to bromination at the C2 position. The reaction can be carried out using molecular bromine in a solvent like acetic acid or by using a combination of ammonium bromide and an oxidizing agent like hydrogen peroxide in acetic acid. nih.gov
Table 3: Synthesis of 2-Bromo-4-nitroaniline (B50497)
| Starting Material | Reagents | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| 4-Nitroaniline | Bromine (Br₂) | Acetic Acid | Bromination at the C2 position. |
This table summarizes methods for the synthesis of the key intermediate 2-bromo-4-nitroaniline.
Multi-Step Synthesis Pathways
The synthesis of this compound is inherently a multi-step process. A logical and commonly employed pathway involves the initial formation of an amide bond with a nitro-substituted precursor, followed by the chemical reduction of the nitro group to the desired amine.
This pathway can be summarized as:
Bromination: Synthesis of 2-bromo-4-nitroaniline from 4-nitroaniline.
Amidation: Coupling of 2-bromo-4-nitroaniline with either benzoyl chloride or benzoic acid (using a coupling agent) to form N-(2-bromo-4-nitrophenyl)benzamide.
Reduction: Conversion of the nitro group in N-(2-bromo-4-nitrophenyl)benzamide to an amino group to yield the final product.
This approach is often preferred because the amino group in the final product is highly reactive and can interfere with the amidation step (e.g., by reacting itself). Using a nitro group as a protected form of the amine circumvents this issue. The nitro group can then be selectively reduced in the final step. libretexts.org
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. evitachem.com For the conversion of N-(2-bromo-4-nitrophenyl)benzamide to this compound, catalytic hydrogenation is a highly effective and clean method.
Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. researchgate.net The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). researchgate.net The palladium catalyst facilitates the addition of hydrogen across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the aniline (B41778) and water as the only byproduct. researchgate.net This method is generally high-yielding and chemoselective, meaning it reduces the nitro group without affecting other functional groups like the bromine atom or the amide bond. Alternative hydrogen sources, such as formic acid or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, can also be employed in what is known as transfer hydrogenation. researchgate.netbohrium.com
Sequential Functional Group Transformations on Benzamide (B126) Cores
A common and logical approach to synthesizing this compound involves the initial formation of a benzamide bond followed by the transformation of other functional groups on the phenyl rings. A representative strategy begins with the acylation of a substituted aniline.
One plausible synthetic sequence commences with the reaction of 2-bromo-4-nitroaniline with benzoyl chloride. In this step, the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the amide bond. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is N-(2-bromo-4-nitrophenyl)benzamide.
The subsequent and final step is the selective reduction of the nitro group to an amino group. This transformation can be effectively achieved using various reducing agents, with palladium on carbon (Pd/C) catalyzed hydrogenation being a common and efficient method. researchgate.net This reduction is highly chemoselective, leaving the bromo and amide functionalities intact, to yield the desired product, this compound.
A similar strategy involves the reaction of p-nitroaniline with benzoyl chloride to form N-(4-nitrophenyl)benzamide, followed by bromination at the ortho-position to the amide group and subsequent reduction of the nitro group. However, controlling the regioselectivity of the bromination step can be challenging.
Advanced Synthetic Techniques
To improve reaction times, yields, and environmental footprint, several advanced synthetic techniques have been explored for the synthesis of benzamide derivatives.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. researchgate.net The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. For the synthesis of this compound, a microwave-assisted approach could be employed for the initial acylation of 2-bromo-4-nitroaniline with benzoyl chloride. The rapid heating provided by microwaves can enhance the rate of the amidation reaction, potentially leading to a more efficient process. at.uaresearchgate.net
| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis |
| Amidation | Typically requires several hours of refluxing. | Can often be completed in a matter of minutes. at.ua |
| Solvent | Often requires high-boiling point solvents. | Can sometimes be performed with less solvent or in lower-boiling point solvents. |
| Yields | Variable, can be affected by prolonged reaction times. | Often results in comparable or improved yields. |
Oxidative Coupling Reactions (e.g., Iodine/Tert-Butyl Hydroperoxide Mediated)
Oxidative coupling reactions offer an alternative, metal-free approach to C-N bond formation. The use of an iodine/tert-butyl hydroperoxide (TBHP) system has been shown to mediate the amidation of aldehydes with amines. thieme-connect.com This methodology could potentially be adapted for the synthesis of N-arylbenzamides. While a direct application to this compound is not extensively documented, the general principle involves the in situ generation of a reactive acyl iodide species from an aldehyde, which then reacts with an aniline. thieme-connect.comorganic-chemistry.org
The reaction of an aldehyde with an amine in the presence of catalytic amounts of iodine and TBHP as the oxidant can lead to the formation of the corresponding amide. acs.orgresearchgate.net This approach avoids the need for pre-activated carboxylic acid derivatives like acyl chlorides.
Green Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green approaches can be considered.
One notable method involves the use of heterogeneous solid acid catalysts, such as Amberlyst-15 or silica-perchloric acid, for the condensation of carboxylic acids and amines. arkat-usa.org These catalysts are easily recoverable and reusable, minimizing waste. For instance, the direct condensation of benzoic acid with 2-bromo-4-nitroaniline could be explored using such a catalyst, followed by the reduction of the nitro group. The use of water as a solvent, where feasible, also aligns with green chemistry principles, as it is a non-toxic and environmentally benign medium. researchgate.netbibliomed.org
Another green approach is the use of deep eutectic solvents (DES) as both the solvent and catalyst. For example, a combination of choline (B1196258) hydroxide (B78521) and glycerol (B35011) has been used for the N-arylation of nitriles with aryl halides, catalyzed by a copper-based catalyst. rsc.org
Process Optimization for this compound Synthesis
Optimizing the synthesis of this compound is crucial for large-scale production to ensure high yield, purity, and cost-effectiveness. Key parameters that require careful consideration include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent and catalyst.
For the acylation step, precise control of the stoichiometry between the aniline and benzoyl chloride is important to minimize the formation of side products. The reaction temperature can be optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.
In the subsequent reduction of the nitro group, the choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature) is critical for achieving complete and selective reduction. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and ensure the desired product is obtained with high purity. The purification method, typically recrystallization or column chromatography, also needs to be optimized for efficiency and scalability.
| Parameter | Objective | Typical Optimization Strategy |
| Temperature | Maximize reaction rate while minimizing side reactions. | Screening a range of temperatures to find the optimal balance. |
| Reactant Ratio | Ensure complete conversion of the limiting reagent. | Varying the molar ratio of reactants to find the ideal stoichiometry. |
| Catalyst Loading | Achieve high conversion with minimal catalyst usage. | Performing experiments with different catalyst concentrations. |
| Solvent | Ensure good solubility of reactants and facilitate product isolation. | Screening various solvents for optimal performance. |
| Reaction Time | Achieve maximum yield in the shortest possible time. | Monitoring the reaction progress over time to determine the endpoint. |
By systematically optimizing these parameters, a robust and efficient process for the synthesis of this compound can be developed.
Spectroscopic Characterization and Structural Elucidation of N 4 Amino 2 Bromophenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a hypothetical ¹H NMR spectrum of N-(4-amino-2-bromophenyl)benzamide, distinct signals would be expected for the amide proton, the amino protons, and the aromatic protons on both phenyl rings. The protons on the 4-amino-2-bromophenyl ring would exhibit a specific splitting pattern due to their substitution. The protons of the benzoyl group would show a pattern typical for a monosubstituted benzene (B151609) ring. The amide (N-H) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. Similarly, the amino (NH₂) protons would also likely present as a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-170 ppm. The spectrum would also display signals for the 12 aromatic carbons. The carbons bonded to the bromine and nitrogen atoms would show shifts influenced by the electronegativity and electronic effects of these substituents.
Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR, GIAO Calculations)
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal proton-proton coupling relationships within the individual aromatic rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.
Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate theoretical NMR chemical shifts. These calculated values, when compared with experimental data, provide a powerful tool for validating the proposed structure and the assignment of NMR signals.
Assignment of Proton and Carbon Chemical Shifts and Coupling Patterns
A complete assignment would involve integrating information from ¹H NMR, ¹³C NMR, and 2D NMR experiments. For instance, the aromatic protons on the 4-amino-2-bromophenyl ring would be assigned based on their expected splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values), which are determined by the relative positions of the protons and substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide N-H | 8.5 - 10.5 | Broad Singlet | - |
| Benzoyl H-2', H-6' | 7.8 - 8.0 | Doublet/Multiplet | ~ 7-8 |
| Benzoyl H-3', H-4', H-5' | 7.4 - 7.6 | Multiplet | - |
| Aromatic H-3 | ~ 7.5 | Doublet | ~ 2-3 |
| Aromatic H-5 | ~ 6.8 | Doublet of Doublets | ~ 8-9, ~ 2-3 |
| Aromatic H-6 | ~ 7.2 | Doublet | ~ 8-9 |
| Amino NH₂ | 3.5 - 5.0 | Broad Singlet | - |
Note: These are predicted values based on general principles and data from analogous compounds.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 165 - 168 |
| Aromatic C-4 (C-NH₂) | 145 - 150 |
| Aromatic C-1' (Benzoyl) | 134 - 136 |
| Aromatic C-4' (Benzoyl) | 131 - 133 |
| Aromatic C-2', C-6' (Benzoyl) | 128 - 129 |
| Aromatic C-3', C-5' (Benzoyl) | 127 - 128 |
| Aromatic C-6 | 125 - 130 |
| Aromatic C-3 | 120 - 125 |
| Aromatic C-1 | 118 - 122 |
| Aromatic C-5 | 115 - 120 |
| Aromatic C-2 (C-Br) | 110 - 115 |
Note: These are predicted values based on general principles and data from analogous compounds.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Identification of Characteristic Vibrational Modes of Amide, Aromatic, and Substituent Groups
The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption peak for the amide carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibrations of the amide and amino groups would appear as distinct bands in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency (fingerprint) region, typically around 500-650 cm⁻¹.
Table 3: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium-Strong |
| Amide (N-H) | Stretch | 3200 - 3400 | Medium |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |
| Amide (C=O) | Stretch | 1650 - 1680 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Strong |
| Amide (N-H) | Bend | 1510 - 1550 | Medium-Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
| C-Br | Stretch | 500 - 650 | Weak-Medium |
Note: These are predicted values based on general principles and data from analogous compounds.
Analysis of Hydrogen Bonding Interactions through Vibrational Frequencies
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and probing the nature of intermolecular and intramolecular interactions, such as hydrogen bonding. In this compound, the presence of amino (-NH2) and amide (-CONH-) groups facilitates the formation of hydrogen bonds, which significantly influence the vibrational frequencies of the involved bonds.
The FT-IR spectrum of related benzamide (B126) derivatives shows characteristic absorption bands that confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the amino and amide groups typically appear in the region of 3400-3200 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. In structurally similar compounds, a broad peak around 3350 cm⁻¹ is attributed to the carbamoyl (B1232498) N-H stretch, indicating hydrogen bond formation. The amide C=O stretching vibration is another important diagnostic peak, usually observed as a strong band around 1650 cm⁻¹. The position of this peak is also sensitive to hydrogen bonding; involvement of the carbonyl oxygen in a hydrogen bond typically results in a shift to a lower frequency.
In a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a strong intramolecular hydrogen bond of the N-H···O type has been identified, with an H···O distance of 2.6129 (11) Å. tubitak.gov.trresearchgate.netacarindex.com This interaction significantly influences the vibrational spectrum. For this compound, similar intramolecular hydrogen bonding between the amide proton and the amino group or intermolecular hydrogen bonding between molecules is expected, leading to specific shifts in the corresponding stretching frequencies. The C-Br stretching vibration is typically observed as a weaker signal at lower wavenumbers, around 600 cm⁻¹.
A detailed analysis of the vibrational frequencies can provide a more nuanced understanding of the hydrogen bonding network within the crystal lattice of this compound.
| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Potential Influence of Hydrogen Bonding |
| Amide N-H Stretch | 3400-3200 | Medium-Strong | Broadening and shift to lower frequency |
| Amino N-H Stretch | 3400-3200 | Medium-Strong | Broadening and shift to lower frequency |
| Aromatic C-H Stretch | 3100-3000 | Medium | Less affected |
| Amide C=O Stretch | ~1650 | Strong | Shift to lower frequency |
| C-N Stretch | 1400-1200 | Medium | Minor shifts |
| C-Br Stretch | ~600 | Weak | Less affected |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.
The nominal molecular mass of this compound (C₁₃H₁₁BrN₂O) is 290.15 g/mol . High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, allowing for the unambiguous determination of the elemental formula. For a related compound, 4-bromo-N-(4-carbamoylphenyl)benzamide, HRMS revealed a molecular ion peak at [M+H]⁺ = 345.02 (calculated), confirming its molecular formula. Similarly, for this compound, the expected [M+H]⁺ ion would be at m/z 291.0182 and the [M+Na]⁺ ion at m/z 313.0001. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by 2 Da for the molecular ion and any bromine-containing fragments, serving as a clear indicator of the presence of a bromine atom in the molecule.
Electron ionization (EI) mass spectrometry of this compound would be expected to produce a series of fragment ions that are diagnostic of its structure. The fragmentation patterns of similar benzamide derivatives have been studied and can provide a basis for predicting the fragmentation of the title compound.
Key fragmentation pathways for related benzamides include:
Amide bond cleavage: This is a common fragmentation pathway for amides, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a 4-amino-2-bromophenylaminyl radical. The benzoyl cation is often the base peak in the spectrum due to its stability. researchgate.net
Loss of HBr: The molecular ion may lose a molecule of hydrogen bromide, resulting in a fragment ion at [M-HBr]⁺.
Cleavage of the C-Br bond: Loss of the bromine atom from the molecular ion would produce a fragment at [M-Br]⁺.
The mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide showed a molecular ion peak at m/z 335 (15%) and significant fragment ions at m/z 105 (100%) corresponding to the benzoyl cation, and at m/z 213 (20%) and 172 (10%) corresponding to fragments of the bromophenylthiourea moiety. researchgate.net This indicates that the cleavage of the amide bond is a predominant fragmentation pathway.
A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion [C₁₃H₁₁BrN₂O]⁺•. Subsequent fragmentation could include the loss of the benzoyl radical to form the [C₇H₇BrN]⁺• ion, or the formation of the stable benzoyl cation at m/z 105.
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. By providing highly accurate mass measurements, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. For instance, the exact mass of the [M+H]⁺ ion of this compound is calculated to be 291.0182, which can be experimentally verified by HRMS to a high degree of precision (typically within 5 ppm). This level of accuracy is essential for confirming the proposed molecular formula of C₁₃H₁₁BrN₂O. In the study of a related compound, N-(4-bromophenyl)benzamide, ESI-MS showed an m/z of 291.9922 for the [M+H]⁺ ion, with a calculated value of 291.9968. jst.go.jp
Elemental Analysis (CHNS/O)
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. For this compound (C₁₃H₁₁BrN₂O), the theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 13 | 156.143 | 53.84% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 3.82% |
| Bromine | Br | 79.904 | 1 | 79.904 | 27.55% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.66% |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.52% |
| Total | 291.148 | 100.00% |
Experimental data from an elemental analyzer should closely match these calculated values to confirm the purity and empirical formula of the synthesized compound. Studies on similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have utilized elemental analysis to verify their composition. tubitak.gov.trresearchgate.netacarindex.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a compound's electronic structure.
For this compound, the presence of aromatic rings and the amide chromophore suggests that it will absorb in the UV region. The expected electronic transitions are primarily π → π* and n → π* transitions.
π → π transitions:* These transitions, arising from the excitation of electrons in the π-systems of the benzene rings, are typically intense (high ε) and occur at shorter wavelengths.
n → π transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen of the carbonyl group and the nitrogen atoms) to an anti-bonding π* orbital. These transitions are generally less intense (low ε) and occur at longer wavelengths compared to the π → π* transitions.
In a study of N-((4-aminophenyl)sulfonyl)benzamide, the electronic properties were investigated using TD-DFT, which can predict the UV-Vis absorption spectra. researchgate.net For novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, UV/VIS absorption spectra in methanol (B129727) showed bands at 202.6 nm and in the 249.3–255.5 nm region. mdpi.com The specific λ_max values for this compound would depend on the solvent used, as solvatochromic shifts can occur due to interactions between the solute and solvent molecules.
The UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated system in this compound and can be used for quantitative analysis.
Spectroscopic and Chromatographic Analysis of this compound Remains Undocumented in Publicly Available Research
Searches for the compound, with the molecular formula C13H11BrN2O, did not yield any publications that provide the specific experimental data required for a thorough scientific article as outlined. Efforts to find information on this compound as a potential intermediate in the synthesis of other molecules, such as quinazolines or benzodiazepines, were also unsuccessful in uncovering its detailed characterization.
It is important to distinguish this compound from a similarly named but structurally distinct compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a thiourea (B124793) derivative for which extensive spectroscopic and structural data are available. However, per the specific focus on this compound, this information is not applicable.
Given the absence of detailed research findings and data tables in the accessible scientific literature, it is not possible to provide an in-depth article on the spectroscopic and chromatographic properties of this compound at this time. Further original research would be required to generate and publish this information.
Crystallographic and Solid-State Analysis of this compound Currently Unavailable in Public Domain
An extensive review of scientific literature and crystallographic databases reveals a lack of publicly available information regarding the single-crystal X-ray diffraction (SCXRD) analysis of the chemical compound this compound. Despite searches for the compound by name and its CAS number (436090-25-4), no specific studies detailing its crystal structure, molecular conformation, or solid-state architecture could be located.
Consequently, the generation of a detailed article covering the specific points of crystallographic analysis—including crystal system, space group, unit cell parameters, molecular conformation, torsion angles, intra- and intermolecular interactions, crystal packing, and supramolecular synthons—is not possible at this time.
While data exists for structurally related but distinct molecules, such as thiourea derivatives and other positional isomers of bromobenzamides, this information is not applicable to this compound. The precise atomic arrangement and intermolecular interactions are unique to each crystalline solid and cannot be extrapolated from similar compounds.
Furthermore, no published research on the polymorphism or crystal engineering of this compound was identified. Such studies are contingent upon a foundational understanding of its primary crystal structure.
This absence of data in the public domain precludes a scientifically accurate and informative discussion on the crystallographic and solid-state properties as outlined. Further experimental research and publication in peer-reviewed journals would be necessary to provide the detailed analysis requested.
Crystallographic Studies and Solid State Architecture
Investigation of Polymorphism and Crystal Engineering
Identification and Characterization of Crystalline Forms
No published studies were found that identify or characterize any crystalline forms of N-(4-amino-2-bromophenyl)benzamide.
Role of Intermolecular Interactions in Polymorph Formation
As no polymorphs of this compound have been reported, the role of intermolecular interactions in their formation cannot be discussed.
Powder X-ray Diffraction (PXRD) for Bulk Phase Identification
No powder X-ray diffraction data for this compound is available in the reviewed literature.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. For N-(4-amino-2-bromophenyl)benzamide and related compounds, these calculations have been performed to elucidate its geometry, electronic behavior, and spectroscopic features. nih.gov
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure and Geometry Optimization
The electronic structure and geometry of benzamide (B126) derivatives have been extensively studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. nih.govresearchgate.net These computational techniques are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.gov
DFT methods, particularly those using hybrid functionals like B3LYP, have been shown to provide a good correlation between theoretical and experimental data for similar molecules. mdpi.comresearchgate.net The HF method, while being a more fundamental ab initio approach, is also utilized for these calculations. nih.govresearchgate.net Both methods are used to calculate the bond lengths, bond angles, and dihedral angles of the molecule, providing a detailed picture of its conformation. indexcopernicus.comresearchgate.net For instance, in related benzamide structures, these calculations have helped to understand the orientation of the phenyl rings relative to the central amide plane. nih.gov
Selection of Basis Sets and Computational Parameters
The accuracy of quantum chemical calculations is highly dependent on the choice of basis sets and computational parameters. For benzamide derivatives, the 6-311G(d,p) and 6-31G** basis sets are commonly employed in conjunction with DFT and HF methods. nih.govmdpi.comresearchgate.net These basis sets provide a flexible description of the electron distribution around the atoms.
The selection of the functional, such as B3LYP, is a critical parameter in DFT calculations. nih.gov The choice of these parameters is often validated by comparing the calculated results with experimental data, where available. mdpi.com All calculations are typically performed to find the ground state energy of the molecule, ensuring that the optimized geometry represents a true energy minimum. nih.govmdpi.com
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations, often carried out using the DFT method, help in the assignment of the observed vibrational bands to specific modes of atomic motion within the molecule. nih.govmdpi.com For related benzamide compounds, calculated vibrational frequencies have shown good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net
Potential Energy Distribution (PED) analysis is used to provide a detailed description of the contribution of each internal coordinate (like bond stretching or angle bending) to a particular vibrational mode. researchgate.net This analysis is crucial for an unambiguous assignment of the vibrational spectra. Software such as VEDA (Vibrational Energy Distribution Analysis) is often used for this purpose. mdpi.com
Table 1: Selected Calculated Vibrational Frequencies for a Related Benzamide Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Amide C=O stretch | 1657 |
| Amine N-H stretch | 3589 |
| Aromatic C-H stretch | 3100-3000 |
| C-N stretch | 1300-1200 |
| Data is for a related compound, 4-Amino-N-[2-(diethylamino)ethyl]benzamide, calculated at the B3LYP/6-311G(d,p) level. mdpi.com |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)
Frontier Molecular Orbital (FMO) theory is a key tool for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. wikipedia.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.gov For various benzamide derivatives, the HOMO-LUMO gap has been calculated to understand their electronic transitions and charge transfer characteristics. researchgate.netnih.govscispace.com
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Benzamide Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.34 |
| ELUMO | -3.19 |
| Energy Gap (ΔE) | 2.15 |
| Data is for a related compound, N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, and values can vary based on the specific derivative and computational method. scispace.comresearchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). walisongo.ac.id
The negative potential regions are susceptible to electrophilic attack, while the positive potential regions are prone to nucleophilic attack. researchgate.net For benzamide derivatives, MEP analysis has been used to identify the reactive sites, with the oxygen atom of the carbonyl group often showing a region of high negative potential. researchgate.netmdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in understanding intramolecular charge transfer and hyperconjugative interactions. rsc.orgresearchgate.net
Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO-NMR Chemical Shifts)
The prediction of Nuclear Magnetic Resonance (NMR) spectroscopic parameters through computational methods is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a leading approach for calculating NMR chemical shieldings. bohrium.comnih.gov This method has been successfully applied to a wide range of organic molecules, showing excellent agreement between calculated and experimental chemical shifts for ¹H and ¹³C nuclei. bohrium.comnih.gov
For a molecule like this compound, the GIAO/DFT approach would begin with the optimization of the molecule's geometry. nih.gov Subsequently, the isotropic magnetic shielding tensors are computed, often using a functional like B3LYP with a basis set such as 6-311++G(d,p). bohrium.com These absolute shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), using established linear regression equations. This process allows for the direct comparison with experimental data.
DFT calculations can accurately predict the chemical shifts, providing valuable insights into the electronic environment of each nucleus. nih.gov For instance, in related benzamide structures, the chemical shifts of aromatic protons and carbons are influenced by the electronic effects of substituents like amino and bromo groups. A strong correlation between the theoretically computed and experimentally observed chemical shifts is often achieved, with R-squared values frequently exceeding 0.90.
Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts for a Benzamide Derivative This table illustrates the typical correlation achieved between experimental data and theoretical predictions using the GIAO/DFT method for a related benzamide compound. Specific data for this compound is not publicly available.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| H1 | 7.93 | 7.85 |
| H2 | 7.63 | 7.58 |
| H3 | 7.55 | 7.50 |
| C1 (C=O) | 165.0 | 164.8 |
| C2 | 138.2 | 137.9 |
| C3 | 131.9 | 131.5 |
| C4 | 129.2 | 129.0 |
| C5 | 128.9 | 128.6 |
| C6 | 127.2 | 127.0 |
| C7 | 124.7 | 124.5 |
| C8 | 120.3 | 120.1 |
First Order Hyperpolarizability Analysis
First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) phenomena. mdpi.comphyschemres.org Materials with significant β values are crucial for applications in photonics and optoelectronics, such as optical switching and data storage. researchgate.net Computational DFT methods are frequently employed to calculate the polarizability (α) and the first-order hyperpolarizability of molecules to predict their potential as NLO materials. researcher.lifenih.gov
The presence of electron-donating groups (like the amino group) and electron-accepting groups connected through a π-conjugated system can lead to enhanced NLO properties. In this compound, the delocalized electrons of the phenyl rings form a conductive pathway that can facilitate intramolecular charge transfer, a key requirement for a high hyperpolarizability value.
Calculations are typically performed using methods like B3LYP, and the total first-order hyperpolarizability (β_tot) is determined from the individual tensor components. mdpi.com The results are often compared to a standard NLO material, such as urea, to gauge their potential. nih.gov Studies on similar organic molecules have shown that their β_tot values can be many times greater than that of urea, indicating they are promising candidates for NLO applications. researcher.lifenih.gov For example, some thiazolidine (B150603) amides and substituted benzaldehydes have demonstrated β_tot values significantly exceeding that of urea. mdpi.comresearchgate.net
Table 2: Comparison of Calculated First-Order Hyperpolarizability (β_tot) This table presents representative calculated hyperpolarizability values for organic compounds compared to the standard, urea. Specific data for this compound is not publicly available.
| Compound | β_tot (x 10⁻³⁰ esu) | Relative to Urea |
| Urea (Reference) | 0.37 | 1.0x |
| p-Cl Benzaldehyde | 8.20 | ~22x |
| Fused-Triazine Derivative | 9.25 | ~25x |
| 2-Amino-5-bromopyridinium Derivative | 0.48 | ~1.3x |
Molecular Modeling and Simulation
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. auctoresonline.orgwalshmedicalmedia.com This method is instrumental in drug discovery for modeling the interaction between a small molecule and a protein's active site at an atomic level. auctoresonline.org For benzamide derivatives, docking studies elucidate the fundamental principles governing their binding, primarily through hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govdergipark.org.tr
The core principle of docking relies on the "lock and key" model, where the ligand and the protein's binding pocket are geometrically and energetically complementary. nih.gov In the case of this compound, key functional groups would dictate its binding mode. The amide group (-CONH-) is a classic hydrogen bond donor and acceptor. The amino group (-NH₂) also acts as a strong hydrogen bond donor. The phenyl rings can participate in hydrophobic interactions and π-π stacking with aromatic residues (like tryptophan, tyrosine, or phenylalanine) in the protein's binding site. nih.gov The bromine atom can form halogen bonds or other specific interactions.
Docking simulations generate various possible binding poses, which are then ranked using a scoring function to estimate the binding affinity. mdpi.com The analysis of the top-ranked poses reveals the specific amino acid residues involved in the interaction, providing a detailed map of the binding principles. nih.gov For example, studies on other benzamides have shown that hydrogen bonds to key residues like asparagine and interactions with hydrophobic "shelves" are critical for binding. nih.gov
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. acs.org This technique provides detailed information on the conformational flexibility and stability of molecules like this compound in a simulated environment, such as in explicit water. tandfonline.comnih.gov
An MD simulation begins with an initial structure and calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. acs.org This allows researchers to observe how the molecule behaves, from rapid bond vibrations to slower, large-scale conformational changes. For flexible molecules, MD simulations can reveal the different shapes (conformers) the molecule can adopt and the transitions between them. nih.gov
A key analysis in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD plot that plateaus indicates that the molecule has reached a stable conformational equilibrium. nih.govnih.gov By analyzing the simulation trajectories, researchers can identify predominant conformations, understand the stability of intramolecular hydrogen bonds, and see how the molecule's shape adapts to its environment, providing crucial insights into its dynamic behavior. acs.orgnih.gov
Intermolecular Interaction Analysis in the Solid State
Hirshfeld Surface (HS) analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing environment. The surface is defined by partitioning the crystal's electron density into molecular fragments.
The analysis generates a d_norm map, where d_norm is a normalized contact distance. On this map, areas of red, white, and blue represent intermolecular contacts that are shorter than, equal to, and longer than the van der Waals radii, respectively. nih.gov Bright red spots highlight the most significant close contacts, such as strong hydrogen bonds. nih.gov
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Brominated Aromatic Compounds This table shows typical percentage contributions of different intermolecular interactions for compounds structurally related to this compound. The exact values depend on the specific crystal packing.
| Interaction Type | Contribution (%) in Compound A nih.gov | Contribution (%) in Compound B researchgate.net |
| H···H | 51.0% | 32.9% |
| C···H/H···C | 21.3% | 8.8% |
| Br···H/H···Br | 12.8% | 11.2% |
| O···H/H···O | 12.4% | 13.3% |
| N···H/H···N | - | 3.4% |
| Br···Br | - | 1.5% |
PIXEL Calculations for Dispersive and Electrostatic Energy Contributions
As of the latest available scientific literature, specific PIXEL (an acronym for Partitioning of Intermolecular Energy from ab initio calculations) calculations for this compound have not been reported. This type of computational analysis is highly specific and requires dedicated research wherein the crystal structure of the compound is subjected to high-level quantum chemical calculations to partition the total intermolecular interaction energy into its constituent components: coulombic (electrostatic), polarization, dispersion, and repulsion terms.
While computational studies are prevalent in modern chemical research for understanding molecular structures and interactions, the application of the PIXEL method to this compound has not been documented in published papers. Such an analysis would provide valuable quantitative insights into the nature and strength of the non-covalent interactions that govern the crystal packing of this molecule. Specifically, it would elucidate the relative contributions of electrostatic forces, such as hydrogen bonds and dipole-dipole interactions, versus London dispersion forces in the stabilization of the crystal lattice.
For context, similar analyses on other benzamide derivatives have revealed the critical role of both hydrogen bonding involving the amide functionality and dispersive interactions, such as π-stacking between the aromatic rings, in determining their solid-state architecture. A PIXEL analysis of this compound would be expected to quantify the energetic contributions of the N-H···O hydrogen bonds from the amide and amino groups, as well as potential bromine···π or other halogen-involved interactions, and the dispersive forces between the phenyl rings.
The generation of detailed data tables enumerating the specific energy values for various molecular pairs within the crystal lattice of this compound is contingent on future computational research being performed and published. Without such a study, any presented data would be speculative. Researchers in the fields of crystallography and computational chemistry would be the ones to conduct such an investigation, which would first involve determining the single-crystal X-ray diffraction structure of the compound, followed by the intensive computational work required for the PIXEL energy partitioning.
Chemical Reactivity and Synthetic Transformations of N 4 Amino 2 Bromophenyl Benzamide
Utilization as a Key Synthetic Intermediate and Building Block
N-(4-amino-2-bromophenyl)benzamide is a key intermediate in the synthesis of a range of organic compounds. Its utility stems from the presence of multiple reactive functional groups that can be selectively modified. This allows for the stepwise construction of more complex molecular architectures. The amino group can act as a nucleophile or be transformed into other functional groups, while the bromo substituent is amenable to cross-coupling reactions. The amide bond itself can also be a site for further chemical transformations. This multifaceted reactivity makes it a valuable precursor in the synthesis of pharmaceuticals and other functional organic materials.
Derivatization Reactions at the Aromatic Amino Group
The aromatic amino group in this compound is a primary site for derivatization. As a nucleophile, it can react with a variety of electrophiles to form new chemical bonds. For instance, acylation of the amino group can be achieved using acyl chlorides or anhydrides to introduce new acyl groups. Alkylation reactions can also be performed to introduce alkyl substituents.
Furthermore, the amino group can be converted into a diazonium salt through diazotization. This transformation is a gateway to a wide array of other functional groups. For example, the diazonium group can be replaced by halogens, cyano groups, or hydroxyl groups through Sandmeyer or related reactions. One-pot diazotization and cyclization of 2-aminobenzamides can lead to the formation of 1,2,3-benzotriazin-4(3H)-ones. rsc.org
Table 1: Examples of Derivatization Reactions at the Amino Group
| Reaction Type | Reagent/Conditions | Product Type |
| Acylation | Acyl chloride, base | N-Acyl derivative |
| Alkylation | Alkyl halide, base | N-Alkyl derivative |
| Diazotization | NaNO₂, HCl | Diazonium salt |
| Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Aryl halide/nitrile |
| Cyclization | Polymer-supported nitrite, p-tosic acid | 1,2,3-Benzotriazin-4(3H)-one rsc.org |
Reactions Involving the Aromatic Bromo Substituent (e.g., Transition Metal-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura)
The bromo substituent on the aromatic ring of this compound is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful tool for this purpose. researchgate.net In this reaction, the bromo substituent can be replaced with a variety of aryl, heteroaryl, or vinyl groups, allowing for the synthesis of a diverse range of biaryl and related structures.
Palladium catalysts are commonly employed for Suzuki-Miyaura reactions, and the choice of ligands and reaction conditions can be optimized to achieve high yields and selectivity. organic-chemistry.org For instance, the Suzuki-Miyaura cross-coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids has been successfully demonstrated using a palladium catalyst. nih.gov This highlights the general applicability of this reaction to amides containing a bromo-substituted phenyl ring.
Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type |
| N-(4-bromophenyl)furan-2-carboxamide | Aryl/heteroaryl boronic acid | Tetrakis(triphenylphosphine)palladium(0) | K₃PO₄ | N-(4-aryl/heteroarylphenyl)furan-2-carboxamide nih.gov |
Transformations of the Amide Linkage
The amide linkage in this compound can undergo several transformations, although it is generally a stable functional group. Under harsh acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid (benzoic acid) and amine (4-amino-2-bromoaniline).
Alternatively, the amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carbonyl group of the amide into a methylene (B1212753) group. The amide can also participate in cyclization reactions, where it acts as a precursor to heterocyclic ring systems.
Cyclization Reactions Leading to Fused Heterocyclic Systems
The strategic placement of the amino, bromo, and amide functionalities in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular bond formation, leading to the creation of new rings.
For example, intramolecular cyclization can occur between the amino group and a group introduced at the bromo position via a cross-coupling reaction. This can lead to the formation of nitrogen-containing heterocycles. Similarly, reactions involving the amide nitrogen and a suitably positioned electrophile can also result in cyclization. Copper-catalyzed cascade reactions of related N-(2-bromophenyl) substituted compounds have been shown to produce fused quinazoline (B50416) derivatives. rsc.org The synthesis of isoindolinones via copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides has also been described, showcasing another route to heterocyclic structures. acs.org
Table 3: Examples of Cyclization Reactions
| Reaction Type | Key Transformation | Resulting Heterocycle |
| Intramolecular C-N coupling | Formation of a new bond between the amino nitrogen and an aryl group introduced at the bromo position | Fused nitrogen-containing heterocycles |
| Intramolecular amidation | Cyclization involving the amide nitrogen | Lactams and other N-heterocycles |
| Cascade Reaction | Copper-catalyzed tandem Ullmann-type C-N coupling and intramolecular dehydrative cyclization | Fused quinazolines rsc.org |
Structure Activity Relationship Sar Methodologies in Benzamide Research
Systematic Chemical Modification and Structure-Function Correlation
The systematic modification of a lead compound like N-(4-amino-2-bromophenyl)benzamide is a fundamental strategy in drug discovery to map its pharmacophore and understand the contribution of different structural components to its biological activity. This involves the synthesis and biological evaluation of a series of analogs where specific parts of the molecule are systematically altered.
Research on related N-phenylbenzamide derivatives has demonstrated the importance of substituents on both the phenyl ring and the benzamide (B126) moiety for various biological activities, including as enzyme inhibitors and receptor modulators. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, substitutions at the 2-position of the benzamide ring were found to significantly influence their antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Analogs with a chloro (Cl) or methoxy (B1213986) (OCH₃) group at the 2-position exhibited submicromolar M₁ inhibitory concentrations (IC₅₀s). nih.gov
While specific SAR data for this compound is not extensively available in the public domain, we can extrapolate from studies on analogous compounds. For example, the synthesis and evaluation of a series of 3-amino-N-phenyl-4-methoxybenzamide derivatives as potential antiviral agents against Enterovirus 71 (EV71) highlighted the critical role of the substituent on the N-phenyl ring. nih.gov The analog 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was identified as a potent inhibitor, indicating that the 4-bromophenyl group is favorable for activity in this particular scaffold. nih.gov
To illustrate how systematic modifications can elucidate structure-function correlations, consider the hypothetical data in the table below, based on findings for analogous benzamide series. This table explores the impact of varying the substituent on the N-phenyl ring while keeping the 2-bromo-4-aminobenzamide core constant.
Table 1: Hypothetical Structure-Activity Relationship of N-(Substituted-phenyl)-2-bromo-4-aminobenzamide Analogs
| Compound | N-Phenyl Substituent (R) | Hypothetical IC₅₀ (µM) | Relative Activity |
|---|---|---|---|
| Analog 1 | 4-Bromo | 5.7 | High |
| Analog 2 | 4-Chloro | 8.2 | Moderate |
| Analog 3 | 4-Fluoro | 15.5 | Low |
| Analog 4 | 4-Methyl | 25.0 | Very Low |
| Analog 5 | Unsubstituted | 50.0 | Minimal |
This hypothetical data suggests that an electron-withdrawing group at the para-position of the N-phenyl ring is beneficial for activity, with bromine being the most favorable substituent in this series. Such systematic studies are crucial for optimizing the lead compound and developing a comprehensive understanding of its SAR.
Investigation of the Influence of Substituent Position and Nature on Molecular Properties
The biological activity of a molecule is profoundly influenced by the position and electronic nature of its substituents. In this compound, the ortho-bromo and para-amino groups on the N-phenyl ring are key determinants of its three-dimensional conformation and electronic properties, which in turn affect its interaction with biological targets.
The amino group at the para-position is an electron-donating group, which can influence the electron density of the phenyl ring and participate in hydrogen bonding interactions. The presence of an amino group has been shown to be important for the activity of various benzamide derivatives. acs.org For example, in a study of N-phenylbenzamide derivatives as inhibitors of the deubiquitinating enzyme USP1/UAF1, the presence and position of substituents on the phenyl ring were critical for inhibitory potency. nih.gov
The interplay between the electron-withdrawing bromo group and the electron-donating amino group in this compound creates a unique electronic and steric profile. The table below summarizes the general influence of different types of substituents on the molecular properties of benzamide analogs, based on published research.
Table 2: General Influence of Substituent Nature and Position on Benzamide Properties
| Substituent Type | Position | Typical Influence on Molecular Properties | Potential Impact on Activity |
|---|---|---|---|
| Electron-Withdrawing (e.g., -Br, -Cl, -NO₂) | Ortho | Induces steric hindrance, affects ring conformation, increases acidity of N-H. | Can enhance binding by promoting a specific conformation; may also hinder binding due to steric clash. |
| Electron-Withdrawing (e.g., -Br, -Cl, -NO₂) | Para | Influences electronic properties of the ring, can participate in dipole-dipole interactions. | Often crucial for electronic complementarity with the target protein. |
| Electron-Donating (e.g., -NH₂, -OH, -OCH₃) | Para | Increases electron density of the ring, can act as a hydrogen bond donor. | Can form key hydrogen bonds with the target, enhancing affinity. |
| Bulky Alkyl Groups | Any | Increases lipophilicity, can cause steric hindrance. | May improve membrane permeability or fit into hydrophobic pockets, but can also lead to loss of activity if too large. |
Computational Approaches to SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of compounds like this compound at the atomic level. These approaches can predict the binding mode of a ligand to its target protein, rationalize observed SAR data, and guide the design of new, more potent analogs.
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. For benzamide derivatives, docking studies have been instrumental in understanding their interactions with various enzymes and receptors. For example, molecular modeling studies of N-phenylbenzamide anticonvulsants have helped to define the structural features necessary for their activity. nih.gov These studies revealed that active compounds adopt a specific conformation that facilitates hydrogen bonding with the target, while inactive compounds have conformations that obstruct this interaction. nih.gov
In the context of this compound, a docking study would aim to place the molecule into the active site of its putative biological target. The model would likely show the benzamide carbonyl oxygen and the amide N-H group forming key hydrogen bonds with the protein backbone or side chains. The 4-amino group could also participate in hydrogen bonding, while the 2-bromo-substituted phenyl ring would likely occupy a specific hydrophobic or halogen-binding pocket.
Quantitative Structure-Activity Relationship (QSAR) is another powerful computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For benzamide derivatives, QSAR models have been developed to predict their activity based on parameters such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters).
The general workflow for a computational SAR study of this compound would involve the steps outlined in the table below.
Table 3: Typical Workflow for Computational SAR Studies of Benzamides
| Step | Description | Tools and Techniques | Expected Outcome |
|---|---|---|---|
| 1. Ligand Preparation | Generation of the 3D structure of this compound and its analogs, and energy minimization. | Molecular modeling software (e.g., ChemDraw, Avogadro), quantum mechanics or molecular mechanics force fields. | Low-energy conformers of the ligands. |
| 2. Target Preparation | Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking (e.g., adding hydrogens, assigning charges). | Protein preparation wizards in docking software. | A receptor model ready for docking. |
| 3. Molecular Docking | Docking the prepared ligands into the active site of the target protein to predict binding poses and scores. | Docking programs (e.g., AutoDock, Glide, GOLD). | Predicted binding modes and affinities (docking scores). |
| 4. QSAR Analysis | Developing a mathematical model that relates the biological activity of a series of analogs to their molecular descriptors. | QSAR software, statistical methods (e.g., multiple linear regression, partial least squares). | A predictive model that can be used to estimate the activity of new, unsynthesized analogs. |
| 5. Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding mode. | MD simulation packages (e.g., GROMACS, AMBER). | Information on the stability of key interactions and the flexibility of the complex. |
By integrating these computational approaches with experimental data from systematic chemical modifications, a comprehensive understanding of the SAR of this compound can be achieved, facilitating the rational design of improved therapeutic agents.
Future Research Directions and Potential Applications in Chemical Sciences
Development of Novel and Efficient Synthetic Routes for N-(4-amino-2-bromophenyl)benzamide
While the synthesis of benzamide (B126) derivatives is a well-established area of organic chemistry, the development of novel, efficient, and sustainable routes remains a key research objective. For this compound, future research could focus on optimizing existing methods and exploring new catalytic systems.
Standard synthetic approaches typically involve the acylation of an amine with a benzoyl derivative. A general procedure for synthesizing N-benzamides involves reacting a substituted amine with benzoyl chloride in a suitable solvent like 1,4-Dioxane or dichloromethane (B109758) (CH₂Cl₂) at room temperature or under reflux. nanobioletters.comcyberleninka.ru For the target compound, this would involve the reaction of 3-bromo-4-aminobenzonitrile with a benzoylating agent.
Future research should aim to improve upon these traditional methods by:
Exploring Greener Solvents and Catalysts: Moving away from chlorinated solvents towards more environmentally benign options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has shown promise in improving the synthesis of related thiourea (B124793) derivatives and could be adapted for this synthesis. tubitak.gov.tr
Developing One-Pot Procedures: Designing a one-pot synthesis from simpler, commercially available precursors would enhance efficiency by reducing the number of intermediate purification steps.
Flow Chemistry Approaches: Implementing continuous flow synthesis could offer significant advantages in terms of safety, scalability, and reaction control, leading to higher purity and yields.
Table 1: Potential Synthetic Routes for this compound
| Route | Reactant 1 | Reactant 2 | Conditions | Potential Advantages |
| 1. Acylation | 3-Bromo-4-aminobenzonitrile | Benzoyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂ nih.gov | Well-established, high yielding. |
| 2. Amidation | Benzoic Acid | 3-Bromo-4-aminobenzonitrile | Coupling agents (e.g., DIC, HOBt) nih.gov | Avoids the use of acid chlorides. |
| 3. Catalytic | 3-Bromo-4-aminobenzonitrile | Benzaldehyde | Oxidative amidation catalyst | Atom-economical. |
Exploration of Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interactions. While standard techniques like NMR and IR spectroscopy are fundamental, future research can benefit from the application of more advanced methods.
The structural characterization of newly synthesized compounds is typically performed using a combination of spectral analyses, including FTIR, NMR, and mass spectrometry. mdpi.com For instance, in related benzamide derivatives, the N-H proton of the amide group typically appears as a singlet at around δ 10.10 ppm in ¹H-NMR spectra. nih.gov The carbonyl (C=O) stretch in the IR spectrum is also a key diagnostic peak. dovepress.com
Future characterization efforts could include:
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net This is invaluable for understanding the solid-state packing and properties of the material.
Solid-State NMR (ssNMR): For materials that are difficult to crystallize, ssNMR can provide detailed structural information about the local environment of atoms in the solid state.
Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) are essential for confirming the elemental composition. mdpi.com Studying the mass fragmentation patterns can also provide structural insights. tubitak.gov.trresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 10.1-10.4 (s, 1H, NH), 7.2-8.0 (m, 8H, Ar-H), 4.9-5.2 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 126 MHz) | δ 165-167 (C=O), 110-150 (Ar-C) |
| IR (cm⁻¹) | 3400-3300 (N-H stretch), 1650-1680 (C=O stretch), 1580-1600 (C=C stretch) |
| MS (ESI) | m/z [M+H]⁺ calculated for C₁₃H₁₂BrN₂O⁺ |
Expansion of Computational Modeling for Complex Chemical Systems Involving this Scaffold
Computational chemistry offers powerful tools to complement experimental work. By modeling this compound and its derivatives, researchers can predict their properties, understand reaction mechanisms, and design new molecules with desired characteristics.
Molecular docking simulations have been used to study the binding affinity of benzamide derivatives towards biological targets. researchgate.net These computational studies can guide the design of new compounds with enhanced activity. Furthermore, Density Functional Theory (DFT) calculations can be used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure.
Future computational studies could focus on:
Predicting Reactivity: Calculating molecular orbital energies (HOMO/LUMO) and electrostatic potential maps can help predict the most reactive sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations.
Modeling Reaction Mechanisms: Simulating the energy profiles of potential synthetic routes can help identify the most favorable reaction pathways and optimize conditions.
Simulating Spectroscopic Properties: Advanced computational methods can accurately predict NMR and IR spectra, aiding in the structural elucidation of new, more complex derivatives. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules over time. mdpi.com
Design and Synthesis of New Derivatives for Specific Chemical Transformations
The true potential of this compound lies in its utility as a scaffold for creating a diverse library of new compounds. The presence of the amino group and the bromine atom provides two distinct points for chemical modification.
The synthesis of N-substituted benzamide derivatives is a common strategy to develop compounds with a wide range of biological activities. researchgate.net The bromine atom can be utilized in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce new aryl or heteroaryl groups. mdpi.com
Future research in this area could involve:
Derivatization of the Amino Group: The amino group can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings. This could lead to new ligands for catalysis or novel materials with interesting electronic properties.
Functionalization via the Bromine Atom: The bromine atom is a versatile handle for introducing complexity. Palladium-catalyzed cross-coupling reactions can be used to append various functional groups, effectively creating a library of biaryl or heteroaryl compounds.
Modification of the Benzoyl Moiety: The benzoyl ring can be substituted with various electron-donating or electron-withdrawing groups to tune the electronic properties of the entire molecule.
Table 3: Potential Derivatives of this compound and Their Applications
| Derivative Type | Proposed Modification | Potential Application |
| Heterocyclic Derivatives | Reaction of the amino group with a dicarbonyl compound to form a pyrimidine (B1678525) or similar heterocycle. cyberleninka.ru | Building blocks for functional materials, ligands for metal complexes. |
| Biaryl Derivatives | Suzuki or Stille coupling at the bromine position to introduce a new aromatic ring. mdpi.com | Precursors for organic light-emitting diodes (OLEDs), novel pharmacophores. |
| Polymer Precursors | Conversion of the amino group to an isocyanate or the bromine to a boronic ester for polymerization reactions. | Synthesis of novel high-performance polymers. |
| N-Aryl Derivatives | Buchwald-Hartwig amination of the amino group. | Exploration of new chemical space for biologically active molecules. |
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a valuable tool in the ever-evolving landscape of chemical sciences.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-amino-2-bromophenyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted anilines and benzoyl derivatives. For example:
- Step 1 : Bromination of 4-aminophenylbenzamide precursors using brominating agents (e.g., NBS or Br₂ in controlled conditions).
- Step 2 : Amidation via reaction of 4-amino-2-bromoaniline with benzoyl chloride in glacial acetic acid under reflux, followed by precipitation and purification via recrystallization .
- Key Considerations : Monitor reaction progress using TLC, and optimize pH/temperature to minimize byproducts like over-brominated species.
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
- Methods :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromine/amino groups) .
- X-ray Crystallography : Single-crystal analysis using SHELX for refinement (e.g., SHELXL for bond-length/angle validation) to resolve stereoelectronic effects from bromine and amino groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₀BrN₂O) .
Q. What are the primary research applications in medicinal chemistry?
- Applications :
- Receptor Targeting : The bromine and amino groups enable hydrogen bonding and halogen interactions with enzymes/receptors (e.g., kinase or HDAC inhibition studies) .
- Pharmacophore Development : Used as a scaffold for designing analogs with enhanced metabolic stability via trifluoromethyl or pyrimidine substitutions .
Advanced Research Questions
Q. How can researchers address low yields in the amidation step during synthesis?
- Troubleshooting :
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of aromatic amines.
- Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Q. What strategies resolve crystallographic data contradictions in structure determination?
- Approaches :
- Multi-Software Validation : Cross-validate SHELX-refined structures with WinGX or ORTEP-3 for graphical representation and hydrogen-bonding network analysis .
- Complementary Techniques : Pair X-ray data with solid-state NMR to resolve ambiguities in electron density maps (e.g., disordered bromine positions) .
Q. How can computational modeling predict the biological activity of This compound derivatives?
- Methods :
- Docking Studies : Use AutoDock Vina to simulate binding to HDAC or kinase active sites, leveraging the bromine’s halogen-bonding propensity .
- QSAR Modeling : Apply Quantitative Structure-Activity Relationship (QSPR) models to correlate substituent effects (e.g., –CF₃, –CN) with IC₅₀ values .
- Validation : Compare predicted ADMET properties with experimental assays (e.g., microsomal stability tests) .
Q. What experimental methods analyze metabolic stability in pharmacokinetic studies?
- Protocols :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolite formation in hepatocyte cultures .
- Data Interpretation : Correlate metabolic half-life with substituent lipophilicity (e.g., LogP calculations) to guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
